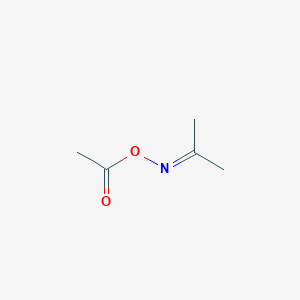

propan-2-one O-acetyl oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

Propan-2-one O-acetyl oxime primarily targets aldehydes and ketones . It reacts with these compounds to form oximes, a class of organic compounds . The role of this compound is to act as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .

Mode of Action

The mode of action of this compound involves a nucleophilic addition reaction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aldehydes and ketones into oximes . This transformation is essentially irreversible and results in the dehydration of the adduct

Result of Action

The result of the action of this compound is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible and leads to the dehydration of the adduct

準備方法

Synthetic Routes and Reaction Conditions

Propan-2-one O-acetyl oxime can be synthesized through a two-step process:

Formation of Propan-2-one Oxime: Propan-2-one reacts with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent at elevated temperatures (around 60°C) for about 75 minutes.

Acetylation: The propan-2-one oxime is then acetylated using acetic anhydride in the presence of a catalyst like N,N-dimethylaminopyridine. The reaction is conducted at room temperature for about an hour.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for extraction and purification enhances the yield and purity of the final product.

化学反応の分析

Types of Reactions

Propan-2-one O-acetyl oxime undergoes several types of chemical reactions, including:

Beckmann Rearrangement: This reaction converts oximes into amides or nitriles, depending on the starting material.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield propan-2-one and hydroxylamine.

Reduction: Reduction of this compound can lead to the formation of corresponding amines.

Common Reagents and Conditions

Acidic Conditions: Hydrochloric acid or sulfuric acid is commonly used in hydrolysis reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Catalysts: N,N-dimethylaminopyridine is used as a catalyst in acetylation reactions.

Major Products Formed

Amides: Formed through Beckmann rearrangement.

Hydroxylamine: Formed through hydrolysis.

Amines: Formed through reduction.

科学的研究の応用

Propan-2-one O-acetyl oxime has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibiotics and anti-cancer agents.

Industrial Chemistry: The compound is used in the production of polymers and as a building block for the synthesis of heterocyclic compounds.

Biological Research: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

類似化合物との比較

Propan-2-one O-acetyl oxime can be compared with other oxime esters, such as:

Acetophenone O-acetyl oxime: Similar in structure but derived from acetophenone instead of propan-2-one.

Benzaldehyde O-acetyl oxime: Derived from benzaldehyde and used in the synthesis of aromatic compounds.

Cyclohexanone O-acetyl oxime: Derived from cyclohexanone and used in the synthesis of cyclohexyl derivatives.

This compound is unique due to its simple structure and ease of synthesis, making it a versatile intermediate in organic synthesis.

生物活性

Propan-2-one O-acetyl oxime, also known as acetylacetone oxime, is a compound of significant interest in various fields, including medicinal and industrial chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound has the molecular formula C5H9NO and a molecular weight of 101.13 g/mol. It can be synthesized through a two-step process involving the reaction of propan-2-one with hydroxylamine hydrochloride, followed by acetylation using acetic anhydride. The synthesis typically occurs under controlled conditions to ensure high yield and purity.

The primary mechanism by which this compound exerts its biological effects involves nucleophilic addition reactions with aldehydes and ketones, leading to the formation of oximes. This transformation is crucial in various biochemical pathways, particularly in the synthesis of pharmacologically active compounds .

Biochemical Pathways

- Formation of Oximes : this compound reacts with carbonyl compounds to form oximes.

- Beckmann Rearrangement : This reaction converts oximes into amides or nitriles, which are important in synthetic organic chemistry.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit human serum cyclase and xanthine oxidase in vitro, impacting metabolic pathways related to inflammation and oxidative stress .

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : It inhibits enzymes such as cyclases and xanthine oxidase, which are involved in inflammatory responses and purine metabolism .

- Cell Differentiation Modulation : The compound has been shown to influence pluripotent cell differentiation, inhibiting their conversion into specific cell types like erythrocytes and hepatocytes while allowing other types like fibroblasts to differentiate normally .

Case Studies

- Asthma Induction Potential : In a study examining various substances' potential to induce asthma, this compound was included due to its chemical properties that suggest possible respiratory sensitization effects. The findings indicated a need for further investigation into its safety profile in occupational settings .

- Enantioselective Synthesis : A study demonstrated the use of this compound as an intermediate in the enantioselective synthesis of nonracemic amines. The compound's reactivity under specific catalytic conditions led to high yields and optical purity, showcasing its utility in asymmetric synthesis .

Applications

This compound is utilized in various applications:

- Medicinal Chemistry : As an intermediate in synthesizing antibiotics and anticancer agents.

- Industrial Chemistry : Employed in producing polymers and heterocyclic compounds.

- Biochemical Research : Used as a reagent in assays to study enzyme mechanisms .

Summary of Findings

| Biological Activity | Mechanism | Applications |

|---|---|---|

| Antimicrobial | Inhibits pathogens | Antibiotic synthesis |

| Enzyme Inhibition | Cyclase and xanthine oxidase inhibition | Anti-inflammatory agents |

| Cell Differentiation Modulation | Affects pluripotent cells | Research in regenerative medicine |

特性

IUPAC Name |

(propan-2-ylideneamino) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZRHQOQCJMESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。